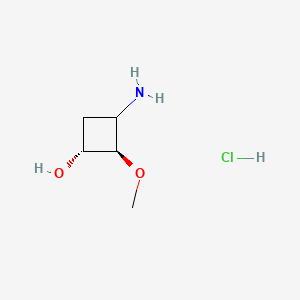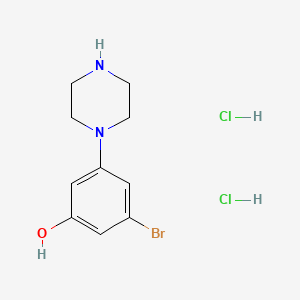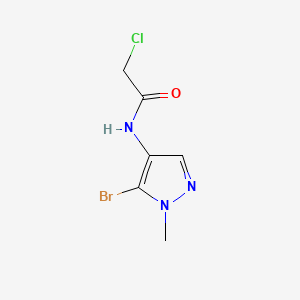
n-(5-Bromo-1-methyl-1h-pyrazol-4-yl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 1st position of the pyrazole ring, along with a chloroacetamide group attached to the nitrogen atom at the 4th position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide typically involves the following steps:
Synthesis of 5-Bromo-1-methyl-1H-pyrazole: This intermediate can be synthesized by bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Formation of 5-Bromo-1-methyl-1H-pyrazol-4-ylamine: The brominated pyrazole is then reacted with ammonia or an amine to form the corresponding amine derivative.
Acylation with Chloroacetyl Chloride: The final step involves the acylation of 5-Bromo-1-methyl-1H-pyrazol-4-ylamine with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties and biological activity.
Coupling Reactions: The bromine atom at the 5th position can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions include substituted pyrazole derivatives, oxidized or reduced pyrazole compounds, and biaryl or vinyl derivatives.
Scientific Research Applications
N-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The pyrazole ring can interact with various receptors or enzymes, affecting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-pyrazol-3-amine: Similar in structure but with an amine group at the 3rd position instead of the chloroacetamide group.
5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol: Similar in structure but with a hydroxyl group at the 4th position instead of the chloroacetamide group.
Pyrazolo[3,4-d]pyrimidine Compounds: These compounds contain a pyrazole ring fused with a pyrimidine ring and are used as inhibitors of specific enzymes.
Uniqueness
N-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide is unique due to the presence of both a bromine atom and a chloroacetamide group, which confer specific reactivity and biological activity. This combination of functional groups makes it a versatile building block for the synthesis of various bioactive molecules and functional materials .
Properties
IUPAC Name |
N-(5-bromo-1-methylpyrazol-4-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrClN3O/c1-11-6(7)4(3-9-11)10-5(12)2-8/h3H,2H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREJTRHDMBJHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
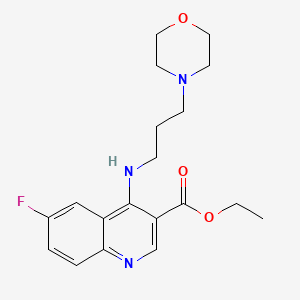
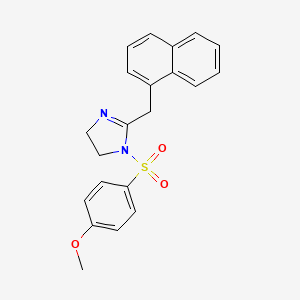
![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)
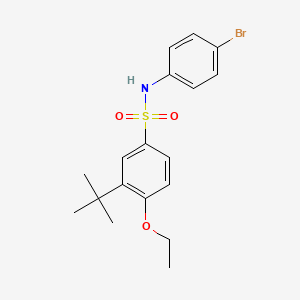
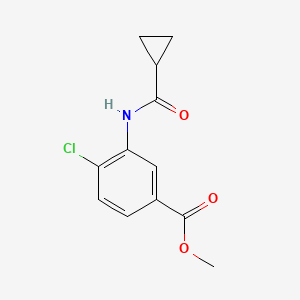
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)
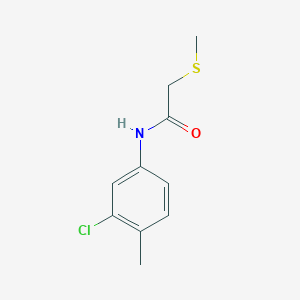
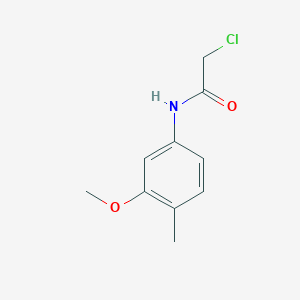
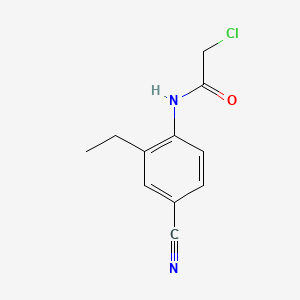
![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)
